Fmoc-12-Ado-OH

Catalog No.
S758417
CAS No.
128917-74-8
M.F
C27H35NO4
M. Wt
437.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-12-Ado-OH

CAS Number

128917-74-8

Product Name

Fmoc-12-Ado-OH

IUPAC Name

12-(9H-fluoren-9-ylmethoxycarbonylamino)dodecanoic acid

Molecular Formula

C27H35NO4

Molecular Weight

437.6 g/mol

InChI

InChI=1S/C27H35NO4/c29-26(30)18-8-6-4-2-1-3-5-7-13-19-28-27(31)32-20-25-23-16-11-9-14-21(23)22-15-10-12-17-24(22)25/h9-12,14-17,25H,1-8,13,18-20H2,(H,28,31)(H,29,30)

InChI Key

HVGIKYAQSSNFCH-UHFFFAOYSA-N

SMILES

Array

Synonyms

Fmoc-12-Ado-OH;128917-74-8;12-(Fmoc-amino)dodecanoicacid;12-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)dodecanoicacid;Dodecanoicacid,12-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-;C27H35NO4;12-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}dodecanoicacid;ACMC-20empx;AmbotzFAA1635;SCHEMBL178760;AC1N710Z;12-(9H-fluoren-9-ylmethoxycarbonylamino)dodecanoicAcid;09779_FLUKA;CTK0H0450;MolPort-000-150-587;ZINC25760069;AKOS015909977;AJ-82108;AK129025;FS000048;LP003540;LP071161;RT-012849;FT-0697523;Z9447

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCCCCCCCCC(=O)O

Fmoc-12-Ado-OH, or 12-(Fmoc-amino)dodecanoic acid, is a bifunctional chemical building block used primarily in solid-phase peptide synthesis (SPPS) and bioconjugation.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGTHrlX1Ec20yrOmhHQWGPPcsejJuD9ts8M07YP-IvJjMRZ5MDpZbzAoHUBVbUcXWyMv5XZt5fHgXKd2QhrwYa5TF7Zn4USHC-FeAT5hmDcxjoXBace2MpOaXB8iCJ_z44b1i0%3D)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGa5-fwXWRXwJrurXWVTWxjb9axHTpH6NCin9j9bXA-ysDc-DATiWUTHjg28rvK6dbxrgFmsk6FJuwg8HfxqWW2lq7hsZNDUyyB9URH9CXIIM7f6mZJW3PDVxoQxcvZIUYFNO4Yy7PkFmxdL75_SepN)] It consists of a C12 linear aliphatic chain, which provides significant spatial separation and hydrophobicity, terminated by a base-labile Fmoc-protected amine and a reactive carboxylic acid.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE7UNh8lIN1PCwec2oNdFW8k7MbioDBEcdo_bXVDu7GU5cj9e1UA96E25oyF8Ebu_SOfFLZ9E6yDO0IHq9S6dF-DExA_ST1r50naTsn3nEkDghvKIUI24fUpo_YI_MjdM_7Mw%3D%3D)] These features make it a common component for synthesizing modified peptides, creating linkers for Antibody-Drug Conjugates (ADCs), and systematically studying the impact of spacer length in complex molecular systems like PROTACs.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGTHrlX1Ec20yrOmhHQWGPPcsejJuD9ts8M07YP-IvJjMRZ5MDpZbzAoHUBVbUcXWyMv5XZt5fHgXKd2QhrwYa5TF7Zn4USHC-FeAT5hmDcxjoXBace2MpOaXB8iCJ_z44b1i0%3D)][[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE7UNh8lIN1PCwec2oNdFW8k7MbioDBEcdo_bXVDu7GU5cj9e1UA96E25oyF8Ebu_SOfFLZ9E6yDO0IHq9S6dF-DExA_ST1r50naTsn3nEkDghvKIUI24fUpo_YI_MjdM_7Mw%3D%3D)]

Substituting Fmoc-12-Ado-OH with shorter-chain analogs (e.g., Fmoc-8-Aoc-OH or Fmoc-6-Ahx-OH) is a primary cause of failed designs in applications where molecular spacing and hydrophobicity are critical. Research consistently demonstrates that alkyl linker length is not a passive spacer but an active modulator of molecular behavior, including aggregation pathways, intramolecular hydrogen bonding, and the efficacy of bifunctional molecules like PROTACs.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHtdhwyfJaSNJwZJikhTmS9Z8NfZg57DxKnpHtJ14v6CMZ4Vi9rTM8GpFczlL0EoC3-Ch7_l_t8TNzWGpUTe20mlC_6bGD333sBB36wiO0Bq6Rx6hyoR0OvHvZaT6rT8OaLxRNM)][[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHjZzkFi0iKZ8tkGXRSkpRWVvMDVOncgkETmcUedEps_a325iTv5D1vc7hTR8tzCnmmeGS6PDmGLC1v3woqSn3QKVv9PKffCYHA7aXxVeDgVGTJ1VIrVo181jGHWVqCzxLpg0V-Hy1ncQ%3D%3D)][[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHNf9dWkUnGLrBtiXVykJXDlsT7eh_3yQV2VZDi7H-Km1Ch_YIkC7c2uDCLEI00f4FQyjipydSQ7xZaqG2V_pSJbUoIe_2smLvkB3Fgwf26G6pei7gk3N0cqOzqQQN9NQ3ybMmD4OsXVDN9fVo%3D)] A change from a 12-carbon to an 8- or 6-carbon chain alters the spatial relationship between conjugated moieties and modifies the lipophilicity of the final product, which can dramatically reduce or eliminate its intended biological activity or compromise its processability during synthesis.[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHNf9dWkUnGLrBtiXVykJXDlsT7eh_3yQV2VZDi7H-Km1Ch_YIkC7c2uDCLEI00f4FQyjipydSQ7xZaqG2V_pSJbUoIe_2smLvkB3Fgwf26G6pei7gk3N0cqOzqQQN9NQ3ybMmD4OsXVDN9fVo%3D)][[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGt5GBwkiBNrPufd0tu4k1VgnNnW0gcrm6bOQM1mPvK03wSucuPzRDSDGi-aQ0vo-mHSTEv1Rq-xmt6Ugi3MrxfVff1-WNO6nowqDGzZ5YAuvNOte-ULtKEfhJTKIa191RCMWbnTxWXpb1KeOb3TmnVgsktbE3ba_aSiL61DRNHLkLkozQj_Z90c9kKevvye6lR_rbsjWJo9rM%3D)]

Precursor Suitability: Linker Length Directly Dictates PROTAC Efficacy

In the development of bifunctional degraders like PROTACs, linker length is a primary determinant of efficacy. A systematic study of estrogen receptor (ER)-α targeting PROTACs found that linker length had a significant effect on the level of induced protein degradation. While multiple linker lengths were tested, only a narrow range provided optimal results, demonstrating that substituting linkers of different lengths is not viable.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGTHrlX1Ec20yrOmhHQWGPPcsejJuD9ts8M07YP-IvJjMRZ5MDpZbzAoHUBVbUcXWyMv5XZt5fHgXKd2QhrwYa5TF7Zn4USHC-FeAT5hmDcxjoXBace2MpOaXB8iCJ_z44b1i0%3D)]

Evidence DimensionEstrogen Receptor (ER) Degradation
Target Compound DataA PROTAC with a 12-atom chain length linker showed significant ER degradation at 50 µM.
Comparator Or BaselinePROTACs with longer linkers (e.g., 19 and 21 atoms) showed progressively less ER degradation at the same concentration.
Quantified DifferenceVisual western blot data shows a clear trend where linkers of 16 atoms or less are significantly more effective than longer versions in this specific system.
ConditionsMCF-7 cells treated with ER-targeting PROTACs with varying linker lengths.

This evidence shows that selecting a specific linker length is essential for biological activity, making Fmoc-12-Ado-OH a necessary precursor for certain optimized PROTAC designs rather than an interchangeable part.

Processability: Enhanced Hydrophobicity Enables Alternative Solvent Use in SPPS

The long C12 alkyl chain of Fmoc-12-Ado-OH imparts significant hydrophobicity compared to shorter analogs like Fmoc-6-aminohexanoic acid. This property is critical when synthesizing hydrophobic peptides, where aggregation in standard polar solvents like DMF is a common cause of failure. The use of a less polar solvent, N-methylpyrrolidone (NMP), can alleviate this aggregation.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGTHrlX1Ec20yrOmhHQWGPPcsejJuD9ts8M07YP-IvJjMRZ5MDpZbzAoHUBVbUcXWyMv5XZt5fHgXKd2QhrwYa5TF7Zn4USHC-FeAT5hmDcxjoXBace2MpOaXB8iCJ_z44b1i0%3D)] The enhanced solubility of long-chain linkers in such solvents facilitates more reliable synthesis of difficult sequences.

Evidence DimensionSPPS Solvent Compatibility
Target Compound DataThe hydrophobic C12 chain is compatible with less polar solvents like NMP, which can increase crude yield and purity for hydrophobic sequences.
Comparator Or BaselineStandard synthesis often uses the more polar solvent DMF. Shorter, more polar linkers are less suited for strategies relying on less polar solvent systems to mitigate on-resin precipitation.
Quantified DifferenceFor a model 7-amino acid hydrophobic peptide, switching the synthesis solvent from DMF to NMP resulted in a visibly cleaner crude analytical HPLC profile with fewer peptidic contaminating species.
ConditionsSolid-phase synthesis of a 7-mer hydrophobic peptide using either DMF or NMP as the principal solvent.

For difficult or hydrophobic peptide sequences, this compound enables process adjustments (switching to NMP) that can directly improve synthesis yield and purity, a capability not offered by shorter, more polar linkers.

Reproducibility / Purity: Minimizing Chain-Terminating Impurities

The success of automated or multi-step SPPS is highly dependent on the purity of the Fmoc-amino acid building blocks. Common impurities in lower-grade reagents, such as residual free amino acids or acetate, directly cause synthesis failures. Procuring a specification-controlled grade of Fmoc-12-Ado-OH with guaranteed low levels of these impurities is critical for achieving reproducible, full-length peptide synthesis.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGTHrlX1Ec20yrOmhHQWGPPcsejJuD9ts8M07YP-IvJjMRZ5MDpZbzAoHUBVbUcXWyMv5XZt5fHgXKd2QhrwYa5TF7Zn4USHC-FeAT5hmDcxjoXBace2MpOaXB8iCJ_z44b1i0%3D)]

Evidence DimensionImpurity Content Specification
Target Compound DataHigh-specification material: Free amino acids ≤0.2%; Acetate content ≤0.02%.
Comparator Or BaselineGeneric or non-specified material: Impurity levels are unknown and variable, posing a risk of batch-to-batch inconsistency.
Quantified DifferenceHigh-purity reagents prevent side reactions; even trace acetate can cause chain termination, while free amino acids can cause double insertion events, both of which complicate purification and reduce yield.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGTHrlX1Ec20yrOmhHQWGPPcsejJuD9ts8M07YP-IvJjMRZ5MDpZbzAoHUBVbUcXWyMv5XZt5fHgXKd2QhrwYa5TF7Zn4USHC-FeAT5hmDcxjoXBace2MpOaXB8iCJ_z44b1i0%3D)]
ConditionsStandard Fmoc-based solid-phase peptide synthesis workflows.

This justifies the procurement of high-purity material by directly linking reagent quality to the avoidance of costly synthesis failures and irreproducible results.

Systematic Optimization of PROTAC and Molecular Glue Linker Length

This compound is the right choice for research programs that are systematically screening linker lengths to optimize the efficacy of bifunctional molecules. The evidence that linker length directly controls biological activity makes a specific, well-defined C12 linker a required tool for rational drug design, not an interchangeable spacer.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGTHrlX1Ec20yrOmhHQWGPPcsejJuD9ts8M07YP-IvJjMRZ5MDpZbzAoHUBVbUcXWyMv5XZt5fHgXKd2QhrwYa5TF7Zn4USHC-FeAT5hmDcxjoXBace2MpOaXB8iCJ_z44b1i0%3D)]

Synthesis of Lipopeptides and Hydrophobic Peptide Conjugates

When synthesizing peptides designed to interact with cell membranes or other lipophilic environments, the C12 chain provides necessary hydrophobicity. Its compatibility with less polar SPPS solvent systems like NMP makes it a key enabler for mitigating aggregation and improving yields for these difficult-to-synthesize target molecules.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE7UNh8lIN1PCwec2oNdFW8k7MbioDBEcdo_bXVDu7GU5cj9e1UA96E25oyF8Ebu_SOfFLZ9E6yDO0IHq9S6dF-DExA_ST1r50naTsn3nEkDghvKIUI24fUpo_YI_MjdM_7Mw%3D%3D)]

High-Fidelity Automated Synthesis of Long or Complex Peptides

In automated, multi-cycle SPPS workflows, the cost of a single failed synthesis is high. Using a high-purity grade of Fmoc-12-Ado-OH minimizes the risk of sequence-truncation or deletion side-products that arise from reagent impurities, ensuring higher reproducibility and final product quality.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHtdhwyfJaSNJwZJikhTmS9Z8NfZg57DxKnpHtJ14v6CMZ4Vi9rTM8GpFczlL0EoC3-Ch7_l_t8TNzWGpUTe20mlC_6bGD333sBB36wiO0Bq6Rx6hyoR0OvHvZaT6rT8OaLxRNM)]

Developing Surface-Bound Bioconjugates with Defined Spacing

For applications in biosensors or materials science where molecules are tethered to a surface, the long, well-defined C12 linker provides consistent and significant separation from the substrate. This prevents steric hindrance and ensures the conjugated molecule (e.g., a peptide or protein) can adopt its correct conformation and function as intended.

XLogP3

6.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

437.25660860 Da

Monoisotopic Mass

437.25660860 Da

Heavy Atom Count

32

Wikipedia

Fmoc-12-Ado-OH

Dates

Last modified: 08-15-2023

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